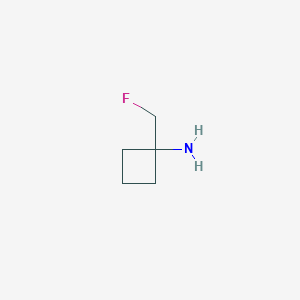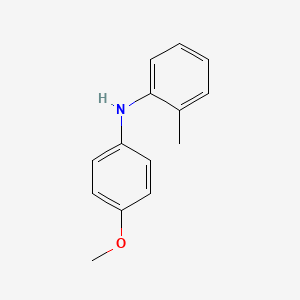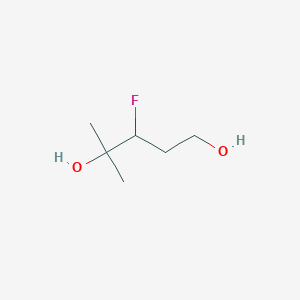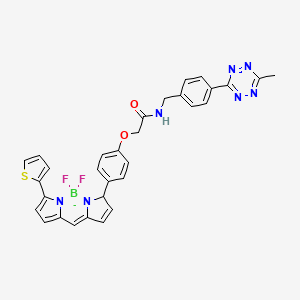
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline is a complex organic compound that features a quinazoline core substituted with methoxy groups and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.
Attachment to the Quinazoline Core: The benzodioxole moiety is then attached to the quinazoline core through a nucleophilic substitution reaction. This involves the reaction of 1,3-benzodioxole with a suitable quinazoline derivative under basic conditions.
Methoxylation: The final step involves the introduction of methoxy groups at the 6, 7, and 8 positions of the quinazoline ring. This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinazoline ring to a dihydroquinazoline.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium ethoxide can replace methoxy groups with ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Ethoxy-substituted quinazoline derivatives.
Scientific Research Applications
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: This compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes like tyrosine kinases, which play a role in cell signaling and proliferation.
Receptor Binding: The compound can bind to certain receptors, blocking their activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-quinazoline: Similar structure but lacks one methoxy group.
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7-dimethoxy-quinazoline: Similar structure but with fewer methoxy groups.
Uniqueness
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline is unique due to the presence of three methoxy groups on the quinazoline ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H18N2O6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethoxy)-6,7,8-trimethoxyquinazoline |
InChI |
InChI=1S/C19H18N2O6/c1-22-15-7-12-16(18(24-3)17(15)23-2)20-9-21-19(12)25-8-11-4-5-13-14(6-11)27-10-26-13/h4-7,9H,8,10H2,1-3H3 |
InChI Key |
PXMYKKBZBXLZHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)OCC3=CC4=C(C=C3)OCO4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,1'R)-1,1'-[(S)-[1,1'-Binaphthalene]-2,2'-diyl]bis(2-propen-1-ol)](/img/structure/B12282593.png)




![tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate](/img/structure/B12282625.png)

![1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)
![[17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12282642.png)

![1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone](/img/structure/B12282653.png)
![N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine](/img/structure/B12282669.png)

![tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12282676.png)
